molecular formula C14H9ClN2OS B5736434 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide

Cat. No.: B5736434
M. Wt: 288.8 g/mol
InChI Key: LTIQSMFPELYSSQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide, also known as CPFT, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. CPFT belongs to the family of thioamides, which are organic compounds containing a sulfur atom attached to a carbon atom that is double-bonded to a nitrogen atom.

Mechanism of Action

The mechanism of action of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound may also induce cell cycle arrest and disrupt mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound has also been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide. One area of interest is the development of this compound derivatives that have improved anticancer properties and reduced toxicity. Another area of research is the investigation of this compound's effects on other cellular processes, such as angiogenesis and metastasis. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, is an area of interest for future research.

Synthesis Methods

The synthesis of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium hydroxide to form 2-(2-chlorophenyl)-2-furylpropanal. This intermediate is then reacted with thiosemicarbazide and potassium cyanide to yield this compound.

Scientific Research Applications

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-11(12)13-6-5-10(18-13)7-9(8-16)14(17)19/h1-7H,(H2,17,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIQSMFPELYSSQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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